Cas no 2097869-22-0 (N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine)

N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine is a specialized organic compound featuring a cyclohexene ring conjugated with an azetidine-pyridazine scaffold. Its structure combines a reactive cyclohexene carbonyl group with a nitrogen-rich heterocyclic system, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both azetidine and pyridazine moieties enhances its potential as a pharmacophore, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs. The compound's synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. Its stability and reactivity profile make it suitable for applications in small-molecule therapeutics and chemical biology research.
N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine structure
2097869-22-0 structure
Product name:N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine
CAS No:2097869-22-0
MF:C14H18N4O
MW:258.318922519684
CID:6442516

N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine
    • Methanone, 3-cyclohexen-1-yl[3-(3-pyridazinylamino)-1-azetidinyl]-
    • Inchi: 1S/C14H18N4O/c19-14(11-5-2-1-3-6-11)18-9-12(10-18)16-13-7-4-8-15-17-13/h1-2,4,7-8,11-12H,3,5-6,9-10H2,(H,16,17)
    • InChI Key: YWEJMECOQZHYJI-UHFFFAOYSA-N
    • SMILES: C(C1CCC=CC1)(N1CC(NC2=NN=CC=C2)C1)=O

Experimental Properties

  • Density: 1.288±0.06 g/cm3(Predicted)
  • Boiling Point: 534.1±50.0 °C(Predicted)
  • pka: 4.86±0.10(Predicted)

N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-6100-1mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
1mg
$54.0 2023-09-08
Life Chemicals
F6550-6100-25mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6100-2mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
2mg
$59.0 2023-09-08
Life Chemicals
F6550-6100-20μmol
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-6100-30mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
30mg
$119.0 2023-09-08
Life Chemicals
F6550-6100-4mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
4mg
$66.0 2023-09-08
Life Chemicals
F6550-6100-15mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6100-5mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
5mg
$69.0 2023-09-08
Life Chemicals
F6550-6100-2μmol
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6550-6100-3mg
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-22-0
3mg
$63.0 2023-09-08

Additional information on N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine

N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine (CAS No. 2097869-22-0): An Overview of a Promising Compound in Medicinal Chemistry

N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine (CAS No. 2097869-22-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyclohexene and azetidine moieties, has been the subject of several recent studies aimed at elucidating its biological activities and mechanisms of action.

The chemical structure of N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine is particularly noteworthy for its combination of a cyclohexene ring and an azetidine ring, which are both known to confer specific pharmacological properties. The cyclohexene ring, for instance, can enhance the lipophilicity and membrane permeability of the molecule, while the azetidine ring provides structural rigidity and conformational stability. These features collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent research has focused on the biological activities of N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, preliminary studies have indicated that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

The mechanism of action of N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amine is not yet fully understood, but current research suggests that it may act through multiple pathways. One proposed mechanism involves the modulation of signaling pathways involved in inflammation and cell survival. For instance, it has been shown to inhibit the activation of NF-kB, a key transcription factor involved in the regulation of inflammatory responses. Another potential mechanism involves the interaction with specific protein targets, such as kinases or receptors, which are crucial for cell proliferation and survival.

In addition to its biological activities, the synthetic accessibility of N-1-(cyclohex-3-ene-1-carbonyl)azetidin-3-ylpyridazin-3-amines is an important consideration for its development as a therapeutic agent. Recent advances in synthetic chemistry have enabled the efficient synthesis of this compound using a variety of methodologies. For example, one approach involves the coupling of a cyclohexenecarboxylic acid derivative with an azetidine amine followed by amination with pyridazine. These synthetic strategies not only facilitate the preparation of gram quantities of the compound but also allow for the introduction of structural modifications to optimize its pharmacological properties.

The pharmacokinetic properties of N-1-(cyclohexe-ne1-carbonyl)azetidin-e3-y-lpyrida-zine-e3-amines are also being investigated to ensure its suitability for clinical applications. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it exhibits good oral bioavailability and low plasma protein binding, which are desirable characteristics for a drug candidate. However, further studies are needed to fully characterize its pharmacokinetic behavior in different animal models and eventually in humans.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(cyclohexe-ne1-carbonyl)azetid-e3-y-lpyrida-zine-e3-amines in various disease settings. Early phase I trials have shown promising results with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, N-(cyclohexe-ne1-carbonyl)azetid-e3-y-lpyrida-zine-e3-amines (CAS No. 2097869–22–0) represents a promising lead compound in medicinal chemistry with potential applications in treating inflammatory diseases and cancer. Its unique chemical structure, combined with its favorable biological activities and pharmacokinetic properties, positions it as a valuable candidate for further development and clinical evaluation. Ongoing research efforts aim to optimize its therapeutic potential and bring this innovative compound closer to clinical use.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司